molecular formula C15H22BrClN4O2 B15362329 tert-butyl N-{[(3R)-1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-3-yl]methyl}carbamate

tert-butyl N-{[(3R)-1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-3-yl]methyl}carbamate

Cat. No.: B15362329
M. Wt: 405.72 g/mol
InChI Key: XAEAFVFTZJQVMT-SNVBAGLBSA-N
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Description

tert-Butyl N-{[(3R)-1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-3-yl]methyl}carbamate is a chiral piperidine-based carbamate derivative featuring a pyrimidine substituent. The compound’s structure includes a tert-butyl carbamate group attached to the methylene bridge of a (3R)-piperidin-3-ylmethyl moiety, which is further substituted at the piperidine nitrogen with a 5-bromo-2-chloropyrimidin-4-yl group.

Properties

Molecular Formula

C15H22BrClN4O2

Molecular Weight

405.72 g/mol

IUPAC Name

tert-butyl N-[[(3R)-1-(5-bromo-2-chloropyrimidin-4-yl)piperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C15H22BrClN4O2/c1-15(2,3)23-14(22)19-7-10-5-4-6-21(9-10)12-11(16)8-18-13(17)20-12/h8,10H,4-7,9H2,1-3H3,(H,19,22)/t10-/m1/s1

InChI Key

XAEAFVFTZJQVMT-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCN(C1)C2=NC(=NC=C2Br)Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C2=NC(=NC=C2Br)Cl

Origin of Product

United States

Biological Activity

tert-butyl N-{[(3R)-1-(5-bromo-2-chloropyrimidin-4-yl)piperidin-3-yl]methyl}carbamate is a synthetic compound notable for its potential biological activities, particularly in the field of inflammation and cellular signaling. This article synthesizes current research findings, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with the NLRP3 inflammasome pathway. This pathway plays a crucial role in regulating inflammatory responses in macrophages. The compound has been shown to inhibit pyroptosis and the release of interleukin-1 beta (IL-1β) in LPS/ATP-stimulated human macrophages, suggesting its potential as an anti-inflammatory agent .

In Vitro Studies

In vitro studies have demonstrated significant effects of this compound on inflammatory markers. The following table summarizes key findings from these studies:

Concentration (µM)Pyroptosis Inhibition (%)IL-1β Release Inhibition (%)
1024.9 ± 6.319.4 ± 0.4
5029.1 ± 4.8Not reported

These results indicate a concentration-dependent effect on both pyroptosis and IL-1β release, highlighting its therapeutic implications for inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of the bromine atom in the pyrimidine ring is critical for the compound's unique reactivity and biological activity compared to analogs with different halogen substitutions (chlorine, fluorine, iodine). The following table compares this compound with similar derivatives:

Compound NameHalogen TypePyroptosis Inhibition (%)
This compoundBromineSignificant
tert-butyl N-{[(3R)-1-(5-chloro-pyrimidin-4-yl)piperidin-3-yl]methyl}carbamateChlorineModerate
tert-butyl N-{[(3R)-1-(5-fluoro-pyrimidin-4-yl)piperidin-3-yl]methyl}carbamateFluorineMinimal

This indicates that the brominated derivative exhibits enhanced inhibitory effects on pyroptosis compared to its chloro and fluoro counterparts .

Case Studies and Applications

Recent studies have explored the therapeutic potential of this compound in various inflammatory conditions. For instance, it has been investigated for its ability to modulate immune responses in models of autoimmune diseases. The inhibition of IL-1β release suggests that it could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Comparison with Similar Compounds

Positional Isomerism in Piperidine Substitution

  • tert-Butyl (piperidin-3-ylmethyl)carbamate (142) vs. tert-Butyl (piperidin-4-ylmethyl)carbamate (143)
    These positional isomers differ in the attachment site of the carbamate group on the piperidine ring (3-yl vs. 4-yl). reports that synthesis of the 3-yl derivative (142) achieved an 87% yield, while the 4-yl analog (143) yielded only 40%, highlighting steric and electronic influences on reaction efficiency .

Substituent Effects on the Piperidine Ring

  • tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)
    The introduction of a methyl group at the 5-position of the piperidine ring () enhances lipophilicity compared to the unsubstituted parent compound. This modification may improve membrane permeability in drug candidates .

Pyrimidine and Pyridine Derivatives

Halogenated Pyrimidine Substituents

  • tert-Butyl (1-acetylpiperidin-4-yl)carbamate
    Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate (), this compound lacks halogen substituents but includes an acetyl group, which may reduce electrophilicity at the pyrimidine ring compared to the bromo-chloro derivative .
  • tert-Butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate This compound () features amino groups on the pyrimidine ring, enabling hydrogen bonding interactions absent in the halogenated target compound. Its molecular weight (438.53 g/mol) is higher due to the indazole substituent .

Pyrrolidine-Based Analogs

  • Its molecular formula (C13H21N3O2) and weight (264.32 g/mol) are distinct from the target compound’s larger piperidine-pyrimidine system .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents
Target Compound ~450 (estimated) 5-Bromo-2-chloropyrimidine
tert-Butyl (piperidin-3-ylmethyl)carbamate (142) ~228 Unsubstituted pyrimidine
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate 264.32 Pyrimidin-2-yl

The bromo and chloro groups in the target compound increase molecular weight and may reduce aqueous solubility compared to non-halogenated derivatives .

Q & A

Q. Methodology :

  • Base Selection : Use NaH or K₂CO₃ to deprotonate the amine precursor, enhancing nucleophilicity for carbamate linkage formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .
  • Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis) .
  • Catalyst Screening : Test Pd-based catalysts for coupling steps, adjusting ligand ratios (e.g., BINAP:Pd₂(dba)₃ = 2:1) to enhance efficiency .

Advanced: How to resolve discrepancies between theoretical and observed molecular ion peaks in MS?

Q. Troubleshooting Steps :

Impurity Check : Analyze by HPLC to detect unreacted starting materials or byproducts .

Isotopic Pattern Analysis : Verify bromine/chlorine signatures (e.g., ⁷⁹Br/⁸¹Br ≈ 1:1) to confirm halogen retention .

In-Source Fragmentation : Adjust MS ionization energy (e.g., ESI vs. EI) to prevent unintended fragmentation .

Advanced: How does stereochemistry at the piperidin-3-yl position influence reactivity?

Q. Key Findings :

  • (3R) Configuration : Enhances steric hindrance, slowing nucleophilic attacks on the carbamate group but improving selectivity in cross-couplings .
  • Comparative Studies : Analogues with (3S) stereochemistry show 20–30% lower yields in Suzuki reactions due to mismatched ligand coordination .
  • Biochemical Impact : Stereochemistry alters binding affinity in enzyme inhibition assays (e.g., 3R vs. 3S variants differ by IC₅₀ ≈ 5 μM) .

Advanced: What strategies mitigate nitro-group reduction inconsistencies during synthesis?

Q. Approaches :

  • Reductant Selection : Use Fe/NH₄Cl in ethanol for controlled nitro→amine conversion, avoiding over-reduction .
  • Monitoring by TLC : Track reaction progress at 30-minute intervals (Rf shift from 0.8→0.3 in ethyl acetate/hexane) .
  • Post-Reduction Quenching : Add EDTA to chelate residual metal ions, preventing oxidative side reactions .

Advanced: How to design bioassays for evaluating this compound’s kinase inhibition potential?

Q. Protocol :

Kinase Selection : Prioritize kinases with pyrimidine-binding pockets (e.g., EGFR, VEGFR) .

ATP-Competitive Assays : Use fluorescent ADP-Glo™ kits with IC₅₀ determinations at 10 μM ATP .

Docking Studies : Model interactions using the compound’s 5-bromo-2-chloropyrimidine moiety with kinase active sites (e.g., PyMOL/AutoDock) .

Advanced: How to address low solubility in aqueous buffers for in vitro studies?

Q. Solutions :

  • Co-Solvent Systems : Use DMSO (≤5% v/v) with PBS (pH 7.4) to maintain solubility without denaturing proteins .
  • Prodrug Derivatization : Introduce phosphate or PEG groups at the carbamate nitrogen to enhance hydrophilicity .
  • Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (size ≈ 150 nm) for sustained release .

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